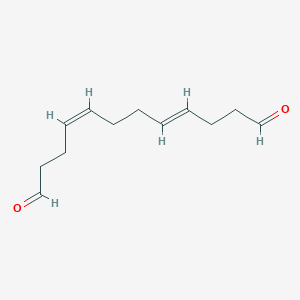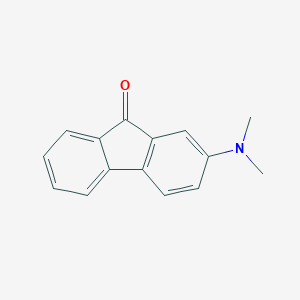
1-Trimethylsilyloxy-3-butyne
Overview
Description
1-Trimethylsilyloxy-3-butyne, also known as TMS-EBX, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. This compound is a versatile reagent that can be used for a variety of reactions, including nucleophilic addition, cycloaddition, and elimination reactions. TMS-EBX has become an essential tool for synthetic chemists due to its ease of use and high selectivity in reactions.
Scientific Research Applications
Polymerization Applications : Kunzler and Percec (1987) studied the polymerization of 1-(trimethylsilyl)-1-propyne, demonstrating its relevance in the synthesis of non-conjugated polyacetylenes, which are significant in the field of polymer science (Kunzler & Percec, 1987).
Synthesis of Optically Active Tertiary Alcohols : Chen and Fang (1997) explored the enzymatic resolution of 2-(iodomethyl)-4-(trimethylsilyl)-3-butyne-1,2-diol, underlining its importance in producing enantiomerically pure compounds for drug and natural product synthesis (Chen & Fang, 1997).
Building Block for Organic Structures : Bock and Low (2017) described the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, an important derivative for incorporating butadiyne motifs in organic and organometallic structures (Bock & Low, 2017).
Acyl Halide Reactions : Pillot et al. (1981) studied reactions involving propargyltrimethylsilane and 1,3-bis(trimethylsilyl)propyne with acyl halides, resulting in the formation of α-allenic ketones, highlighting its role in organic synthesis (Pillot et al., 1981).
Hydroboration of Alkynes : Kamabuchi et al. (1993) utilized 3-trimethylsilyloxy-1-butyne in the hydroboration-dealkylation process, demonstrating its utility in the synthesis of functionalized 1-alkenylboronates, important in organic chemistry (Kamabuchi et al., 1993).
Pervaporation Applications : Fadeev et al. (2001) discussed the use of poly(1-trimethylsilyl-1-propyne) in the pervaporation of butanol from aqueous solutions, indicating its significance in separation processes (Fadeev et al., 2001).
Synthesis of 2,3-Disubstituted 1,3-Butadienes : Reich et al. (1993) reported on the synthesis of 1,4-bis(trimethylstannyl)-2-butyne, a precursor in creating 2,3-disubstituted 1,3-butadienes, showing its applicability in organometallic chemistry (Reich et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
1-Trimethylsilyloxy-3-butyne is an organic compound used primarily in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis process. It acts as a reagent, interacting with other molecules to facilitate the formation of new compounds.
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. It is commonly employed as a reagent in various organic reactions, including as a catalyst and coupling reagent . The trimethylsilyloxy group in the compound can interact with other molecules, facilitating the formation of new bonds and the generation of new compounds.
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific outcomes would depend on the reactants and conditions of the reaction. In general, the compound facilitates the formation of new bonds, leading to the synthesis of new molecules .
Biochemical Analysis
Biochemical Properties
It is known that trimethylsilyl groups, which are part of the structure of 1-Trimethylsilyloxy-3-butyne, are characterized by chemical inertness and a large molecular volume . These properties make them useful in a number of applications, including as a functional group in organic chemistry .
Cellular Effects
Compounds with trimethylsilyl groups are not normally found in nature, and chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds . This suggests that this compound could potentially interact with various cellular components and influence cell function.
Molecular Mechanism
It is known that this compound is commonly employed as a diene in the Diels-Alder reaction . This suggests that it may interact with other biomolecules through covalent bonding, potentially influencing enzyme activity or gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 63°C , suggesting that it may degrade or evaporate under high-temperature conditions.
Metabolic Pathways
Trimethylsilyl groups are known to be used as temporary protecting groups during chemical synthesis , suggesting that this compound could potentially interact with various enzymes or cofactors.
properties
IUPAC Name |
but-3-ynoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZROXZGVLAXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375382 | |
| Record name | 1-Trimethylsilyloxy-3-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17869-75-9 | |
| Record name | 1-Trimethylsilyloxy-3-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



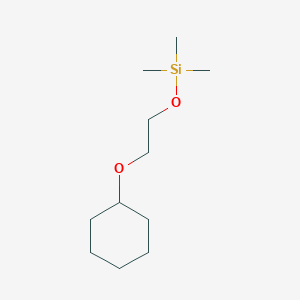
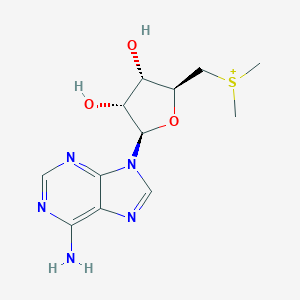
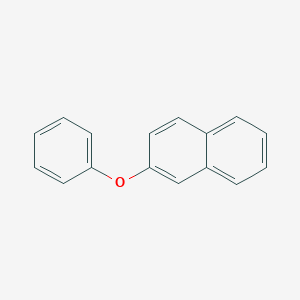
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
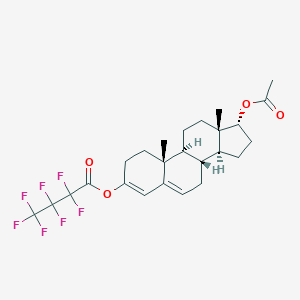

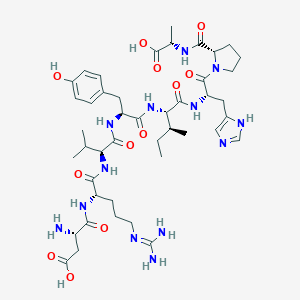
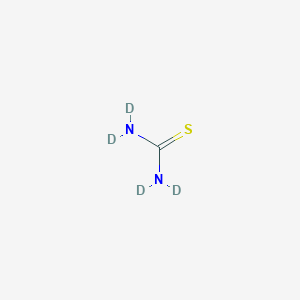
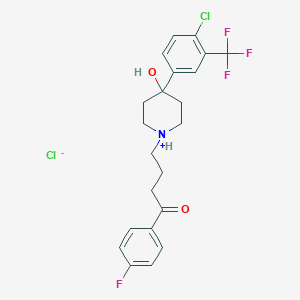
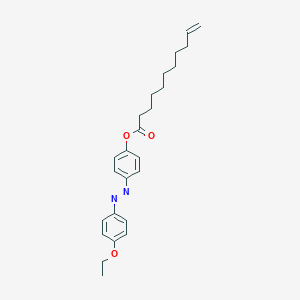

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
